molecular formula C14H18N2O2 B14720311 1-Butyl-5-methyl-5-phenylimidazolidine-2,4-dione CAS No. 6308-99-2

1-Butyl-5-methyl-5-phenylimidazolidine-2,4-dione

Katalognummer: B14720311
CAS-Nummer: 6308-99-2
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: ULNDIJJWKNDFPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butyl-5-methyl-5-phenylimidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidine-2,4-diones. This compound is characterized by its unique structure, which includes a butyl group, a methyl group, and a phenyl group attached to the imidazolidine ring.

Vorbereitungsmethoden

The synthesis of 1-Butyl-5-methyl-5-phenylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with formaldehyde, followed by intramolecular cyclization and aromatization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Butyl-5-methyl-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Butyl-5-methyl-5-phenylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Butyl-5-methyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-Butyl-5-methyl-5-phenylimidazolidine-2,4-dione can be compared with other imidazolidine-2,4-dione derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications. The uniqueness of this compound lies in its specific substituent pattern, which may confer distinct reactivity and biological activity.

Eigenschaften

CAS-Nummer

6308-99-2

Molekularformel

C14H18N2O2

Molekulargewicht

246.30 g/mol

IUPAC-Name

1-butyl-5-methyl-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C14H18N2O2/c1-3-4-10-16-13(18)15-12(17)14(16,2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,15,17,18)

InChI-Schlüssel

ULNDIJJWKNDFPV-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C(=O)NC(=O)C1(C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.